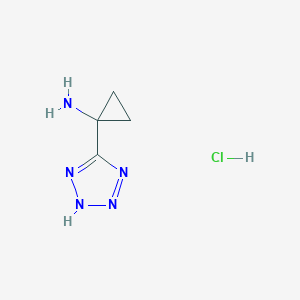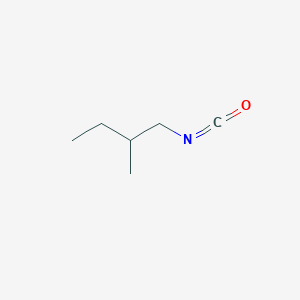
1,2,5-Thiadiazol-3-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,5-Thiadiazol-3-amine hydrochloride is a chemical compound with the molecular formula C2H4ClN3S and a molecular weight of 137.59 . It is a derivative of the 1,2,5-thiadiazol-3-amine . This compound has potential applications in the field of chemistry and pharmaceuticals .
Synthesis Analysis
The synthesis of 1,2,5-Thiadiazol-3-amine hydrochloride involves several steps. One method involves the addition of hydrogen sulfide to the respective 1-cyanoureas to obtain thiobiuret and its N-methyl derivatives . Subsequent oxidation of thiobiuret with hydrogen peroxide in alkaline medium produces 5-amino-1,2,4-thiadiazol-3 (2H)-one . This substance can be converted back to the starting thiobiuret by reaction with cysteine hydrochloride .
Molecular Structure Analysis
The molecular structure of 1,2,5-Thiadiazol-3-amine hydrochloride consists of a five-membered ring structure that includes two nitrogen atoms, one sulfur atom, and two carbon atoms . The nitrogen atoms are located at positions 1 and 2, and the sulfur atom is at position 5 .
Chemical Reactions Analysis
1,2,5-Thiadiazol-3-amine hydrochloride demonstrates various unique chemical properties, contributing to its utility in diverse applications. One of their prominent characteristics is their ability to participate in a variety of chemical reactions, making them a versatile tool in organic synthesis .
Wissenschaftliche Forschungsanwendungen
Antiproliferative and Antimicrobial Properties
Compounds derived from 1,3,4-thiadiazole have shown significant biological activities. Schiff bases synthesized from 5-substituted-1,3,4-thiadiazole-2-amine demonstrated high DNA protective ability and exhibited strong antimicrobial activity, particularly against S. epidermidis. Some compounds also showed cytotoxicity against cancer cell lines, highlighting their potential in chemotherapy (Gür et al., 2020).
Corrosion Inhibition
New 2,5-disubstituted 1,3,4-thiadiazoles have been investigated as corrosion inhibitors for mild steel, demonstrating good inhibition properties. This research highlights the potential of thiadiazole derivatives in protecting metals from corrosion, which is crucial for industrial applications (Bentiss et al., 2007).
Novel Synthesis Methods
A novel approach for the synthesis of 1,3,4-Thiadiazole-2-amine derivatives has been developed, employing a one-pot reaction that avoids toxic additives. This method provides a safer and more environmentally friendly route to synthesizing thiadiazole derivatives, which are valuable in various chemical industries (Kokovina et al., 2021).
Molecular Dynamics Simulation Studies
Thiazole and thiadiazole derivatives have been studied for their corrosion inhibition performance on iron, using density functional theory (DFT) calculations and molecular dynamics simulations. These studies provide insights into the molecular mechanisms behind corrosion inhibition, contributing to the development of more effective inhibitors (Kaya et al., 2016).
DNA Interactions
Research on 5-[Substituted]-1, 3, 4-thiadiazol-2-amines has revealed their ability to bind to DNA via groove binding mode, indicating their potential in developing therapeutic drugs that target DNA (Shivakumara & Krishna, 2021).
Antimicrobial Agents
2-Amino-1,3,4-thiadiazole has been identified as a promising scaffold for the development of new antimicrobial agents. Its derivatives have shown higher antimicrobial activity compared to standard drugs, highlighting its significance in addressing antibiotic resistance (Serban et al., 2018).
Eigenschaften
IUPAC Name |
1,2,5-thiadiazol-3-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3N3S.ClH/c3-2-1-4-6-5-2;/h1H,(H2,3,5);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQVGZOHLRZVLKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NSN=C1N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,5-Thiadiazol-3-amine hydrochloride | |
CAS RN |
6595-67-1 |
Source


|
| Record name | 1,2,5-thiadiazol-3-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Methyl[2-(3-methylphenoxy)ethyl]amine](/img/structure/B2928068.png)



![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-(naphthalen-1-yl)acetamide hydrochloride](/img/structure/B2928072.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,5-dimethoxybenzenesulfonamide](/img/structure/B2928075.png)
![6-Cyclopentyl-4,7-dimethyl-2-(3-phenylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2928083.png)

![4-(N-benzyl-N-methylsulfamoyl)-N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide](/img/structure/B2928087.png)